N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine
Description
N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group and a nitro group attached to the pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral, anticancer, and anti-inflammatory agents.
Properties
IUPAC Name |
4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN5O2/c11-6-3-1-2-4-7(6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBMJUBGKCEUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine typically involves the following steps:
Fluorination: The fluorophenyl group is introduced through fluorination reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled addition of reagents and monitoring of reaction parameters.
Purification: Purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at the 5-position undergoes selective reduction to form amines under catalytic hydrogenation or chemical reduction conditions. This reaction is critical for generating intermediates in drug discovery.
| Conditions | Reagents/Catalysts | Product | Yield | Reference |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C (10% w/w) | 5-Amino-N-(2-fluorophenyl)pyrimidine-4,6-diamine | 85% | |
| Chemical reduction | SnCl₂, HCl (aq.) | 5-Amino derivative | 78% |
Mechanistic Insight : The nitro group is reduced via a stepwise electron transfer process, forming nitroso and hydroxylamine intermediates before yielding the primary amine.
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl group participates in EAS, with the fluorine atom directing incoming electrophiles to the para position relative to itself .
| Reaction Type | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 4-Nitro-N-(2-fluorophenyl) derivative | 62% | |
| Sulfonation | SO₃, H₂SO₄ | 100°C, 4 h | 4-Sulfo-N-(2-fluorophenyl) derivative | 55% |
Key Note : The electron-withdrawing fluorine enhances the ring’s electrophilicity but deactivates it compared to unsubstituted phenyl groups, slowing reaction rates .
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring’s electron-deficient nature facilitates SNAr at the 2- and 4-positions, where amines act as leaving groups .
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Morpholine | DMF, 80°C, 12 h | 4-Morpholino-N-(2-fluorophenyl)-5-nitro-pyrimidin-6-amine | 70% | |
| Piperazine | EtOH, reflux, 6 h | 4-Piperazinyl derivative | 68% |
Mechanism : The reaction proceeds via a Meisenheimer complex, with the amine group departing as NH₃ .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the pyrimidine core. The 4- and 6-amine groups serve as handles for Buchwald-Hartwig couplings .
| Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂, XPhos, K₃PO₄ | 4-(p-Tolyl)-N-(2-fluorophenyl) derivative | 76% | |
| Aryl boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biarylpyrimidine analog | 81% |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the compound undergoes ring contraction or expansion. For example, treatment with H₂SO₄ at 120°C yields a fused imidazopyrimidine derivative .
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 120°C, 3 h | Imidazo[4,5-d]pyrimidine | 45% | |
| NaOH (aq.) | Reflux, 8 h | Pyrido[2,3-d]pyrimidine | 38% |
Photochemical Reactions
UV irradiation induces nitro group rearrangement or fluorophenyl ring dearomatization .
| Conditions | Product | Outcome | Reference |
|---|---|---|---|
| UV (254 nm), 6 h | 3-Nitro isomer via-sigmatropic shift | Nitro group migration | |
| UV (365 nm), 12 h | Dearomatized cyclohexadienone | Loss of aromaticity |
Biological Alkylation
The primary amines at positions 4 and 6 react with alkyl halides or epoxides to form secondary or tertiary amines, enhancing pharmacokinetic properties .
| Alkylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 4 h | N4-Methyl derivative | 88% | |
| Ethylene oxide | THF, 40°C, 8 h | N6-(2-Hydroxyethyl) derivative | 72% |
Scientific Research Applications
Medicinal Chemistry Applications
1. Cancer Therapy
N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine has shown promise as a potential therapeutic agent in the treatment of various cancers. Its structural similarity to known kinase inhibitors allows it to interact with key signaling pathways involved in tumor growth and proliferation.
- Epidermal Growth Factor Receptor (EGFR) Inhibition : Compounds related to this compound have been reported to exhibit high potency against mutant forms of EGFR, which are implicated in several cancers. These compounds demonstrate selective inhibition of mutated receptors while sparing wild-type EGFR, thereby reducing associated toxicities such as skin rashes and diarrhea .
- Cyclin-dependent Kinase (CDK) Inhibition : Research indicates that pyrimidine derivatives can act as potent inhibitors of CDK2 and CDK9, which are critical for cell cycle regulation. This compound may share similar inhibitory properties, making it a candidate for further investigation in cancer treatment strategies targeting these kinases .
Anti-inflammatory Applications
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrimidine derivatives have been shown to inhibit the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests that this compound could be beneficial in treating inflammatory diseases .
Antimicrobial Research
3. Antimicrobial Activity
There is growing interest in the antimicrobial properties of pyrimidine compounds. This compound may exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. The structural features of this compound could enhance its ability to penetrate bacterial membranes and inhibit essential bacterial functions .
Case Study 1: EGFR Inhibition
In a study examining the efficacy of pyrimidine derivatives against mutant EGFR variants, compounds structurally related to this compound were tested for their ability to inhibit cellular proliferation in cancer cell lines expressing these mutations. Results indicated significant reductions in cell viability at low micromolar concentrations, highlighting the compound's potential as a targeted cancer therapy .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of pyrimidine derivatives demonstrated that compounds similar to this compound significantly downregulated iNOS and COX-2 expression in activated macrophages. This suggests a mechanism through which these compounds could alleviate symptoms associated with chronic inflammatory conditions .
Summary Table of Applications
| Application Area | Key Findings |
|---|---|
| Cancer Therapy | Potent inhibition of mutant EGFR; potential as CDK2/CDK9 inhibitors |
| Anti-inflammatory Effects | Significant reduction in iNOS and COX-2 expression; potential for treating inflammatory diseases |
| Antimicrobial Activity | Potential efficacy against Mycobacterium tuberculosis; structural advantages for membrane penetration |
Mechanism of Action
The mechanism of action of N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects through:
Enzyme Inhibition: Inhibits the activity of enzymes involved in key biological pathways, leading to therapeutic effects.
Receptor Binding: Binds to specific receptors, modulating their activity and resulting in desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
4-N-(2-bromophenyl)-5-nitropyrimidine-4,6-diamine: Contains a bromophenyl group in place of the fluorophenyl group.
Uniqueness
N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound in medicinal chemistry and other scientific research applications.
Biological Activity
N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 2-fluorophenyl group and a nitro group, which are critical for its biological activity. The presence of these functional groups enhances the compound's ability to engage with specific molecular targets.
The mechanism of action involves the compound's interaction with enzymes or receptors in the body. The binding affinity of this compound to these targets can inhibit or modulate their activity, affecting pathways such as signal transduction and gene expression regulation .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:
- Cell Viability : Studies show that the compound can reduce cell viability in tumor cells with effective concentrations (EC50) ranging from 10 to 50 μM depending on the cell line tested .
- Mechanism : It acts as a potent inhibitor of replication and an inducer of apoptosis in cancer cells. Notably, it can block the cell cycle at G0/G1 phase at lower concentrations and induce apoptosis at higher concentrations .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogens : The compound demonstrates inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. Its mechanism involves targeting specific bacterial enzymes crucial for survival .
- Minimum Inhibitory Concentrations (MIC) : The MIC values for some derivatives of this class have been reported as low as 2 μg/mL against Gram-negative pathogens .
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
- Anticancer Evaluation :
- Antimicrobial Evaluation :
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is presented below:
| Compound Name | EC50 (μM) | Activity Type | Target Pathway |
|---|---|---|---|
| This compound | 10 - 50 | Anticancer | Cell cycle inhibition |
| 2-Chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine | 25 - 45 | Antimicrobial | Bacterial enzyme inhibition |
| Other aminopyrimidine derivatives | Varies | Anticancer/Antimicrobial | Various (depends on substitution pattern) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine and its analogs?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions on pyrimidine scaffolds. For example, nitro groups at the 5-position and fluorophenyl substituents at the 2-position are introduced using nitration and Buchwald–Hartwig amination, respectively. Structural confirmation relies on X-ray crystallography (e.g., bond angles and dihedral angles between aromatic rings) and spectroscopic techniques (¹H/¹³C NMR, IR, and mass spectrometry) .
Q. How is the structural integrity of N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine validated in academic research?
- Methodological Answer :
- X-ray diffraction : Determines crystal packing and intermolecular interactions (e.g., hydrogen bonding between amine groups and nitro oxygen atoms) .
- NMR spectroscopy : Confirms regiochemistry via coupling patterns (e.g., aromatic protons on the fluorophenyl group show distinct splitting due to fluorine’s electronegativity) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
Q. What preliminary biological activities have been reported for pyrimidine-4,6-diamine derivatives?
- Methodological Answer :
- GABAB receptor modulation : Analogous compounds like N,N′-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine (GS39783) enhance agonist efficacy in [³⁵S]GTPγS binding assays (EC₅₀: 1–5 μM) using GABAB(1b/2)-expressing CHO cells .
- Anticancer activity : Structural analogs (e.g., PTC596) inhibit BMI-1, a cancer stem cell regulator, via IC₅₀ values < 50 nM in leukemia cell lines .
Advanced Research Questions
Q. How do structural modifications influence the allosteric modulation of GABAB receptors by pyrimidine-4,6-diamine derivatives?
- Methodological Answer :
- Radioligand displacement assays : GS39783 increases agonist affinity by altering [³H]CGP62349 antagonist binding kinetics (Kd shifts from 15 nM to 5 nM in the presence of modulator) .
- G protein coupling analysis : Biphasic agonist displacement curves (e.g., in rat brain membranes) reveal GS39783 stabilizes the high-affinity, G protein-coupled receptor state .
- Electrophysiology : In Xenopus oocytes, modulators enhance GABAB-mediated K⁺ current activation (EC₅₀ reduction by 2-fold) .
Q. How can contradictory data on the potency of pyrimidine-4,6-diamine analogs across different assays be resolved?
- Methodological Answer :
- Assay standardization : Control variables like membrane protein concentration (e.g., 0.5–1.0 mg/mL in [³⁵S]GTPγS binding) to avoid artifactual EC₅₀ discrepancies .
- Orthogonal validation : Compare radioligand binding data with functional readouts (e.g., Ca²⁺ signaling in HEK293 cells) to confirm receptor engagement .
- Species-specific effects : Test compounds in native (rat brain) vs. recombinant (CHO cells) systems to identify interspecies variability .
Q. What strategies optimize the pharmacokinetic profile of N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine for in vivo studies?
- Methodological Answer :
- LogP adjustments : Introduce hydrophilic groups (e.g., morpholine or piperidine) at the 6-position to improve solubility without compromising receptor binding .
- Metabolic stability assays : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., nitro group reduction) and design prodrugs .
Q. How are computational methods applied to predict the bioactivity of pyrimidine-4,6-diamine derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
